(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-benzimidazol-2yl benzamide analogues, have been found to act as allosteric activators of human glucokinase .
Mode of Action
The presence of the sulfamoyl group might play a crucial role in these interactions .
Biochemical Pathways
For instance, N-benzimidazol-2yl benzamide analogues have been found to activate human glucokinase, which plays a key role in carbohydrate metabolism .
Result of Action
For instance, N-benzimidazol-2yl benzamide analogues have shown significant hypoglycemic effects, suggesting potential utility in the treatment of type-2 diabetes .
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been found to be influenced by the presence of certain ions in the environment
Properties
IUPAC Name |
ethyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-7-14-25(3)33(29,30)18-11-8-16(9-12-18)21(27)24-23-26(4)19-13-10-17(15-20(19)32-23)22(28)31-6-2/h8-13,15H,5-7,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDOEBYEPBSWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.